molecular formula C26H22N2O5 B5367430 1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5367430
M. Wt: 442.5 g/mol
InChI Key: LBKMANUARCRHEH-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and immunomodulatory properties. This compound has also been shown to reduce the levels of glucose and cholesterol in the blood, which makes it a potential candidate for the treatment of diabetes and hyperlipidemia.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its easy synthesis, high yield, and purity. This compound is also stable and can be stored for a long time without degradation. However, the limitations of using this compound in lab experiments include its low solubility in water, which makes it difficult to dissolve in aqueous solutions. This compound also requires the use of organic solvents, which may be toxic and hazardous.

Future Directions

There are several future directions for the research on 1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study its potential applications in the treatment of various diseases such as cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and identify the enzymes and signaling pathways that it inhibits. Furthermore, future research can focus on improving the solubility and bioavailability of this compound, which can enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 4-hydroxybenzaldehyde, ethyl acetoacetate, and 4-benzyloxyaniline in the presence of a catalyst such as piperidine. The reaction takes place under reflux conditions in a suitable solvent such as ethanol. The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in drug discovery and development. It has been studied for its anticancer, antiviral, and antimicrobial properties. This compound has also been tested for its ability to inhibit various enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase, which are involved in several diseases.

properties

IUPAC Name

(5E)-5-[(3-ethoxyphenyl)methylidene]-1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-2-32-22-10-6-9-19(15-22)16-23-24(29)27-26(31)28(25(23)30)20-11-13-21(14-12-20)33-17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,27,29,31)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMANUARCRHEH-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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